Ethyl 2,4-dihydroxy-6-methylnicotinate

Description

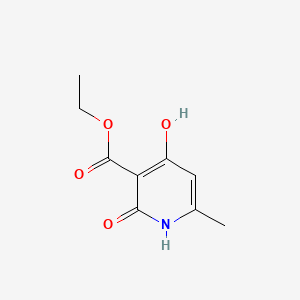

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCZAWPDHHYFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908448 | |

| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10350-10-4, 70254-52-3 | |

| Record name | 10350-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural framework, featuring hydroxyl, methyl, and ethyl carboxylate functionalities on a pyridine core, offers multiple reactive sites for the development of novel compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role as a "privileged scaffold" in the design of bioactive molecules.

Molecular Structure and IUPAC Name

The definitive nomenclature and structural representation are fundamental for the unambiguous identification of this compound.

IUPAC Name: ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]

Synonyms: 2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester, Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate, 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester[2]

CAS Number: 70254-52-3[1]

Molecular Structure Diagram

The molecular structure of this compound is presented below. The numbering of the pyridine ring is crucial for the correct assignment of substituent positions.

Caption: Molecular Structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | [3] |

| Molecular Weight | 197.19 g/mol | [3] |

| Melting Point | 205-210 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether). | [4] |

| pKa (Predicted) | 8.08 ± 0.28 | [3] |

The Concept of a "Privileged Scaffold"

The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for a diverse range of biological targets. These scaffolds are frequently found in numerous drugs with varied therapeutic applications. The pyridine ring system, particularly when appropriately substituted, is a well-established privileged scaffold.

The utility of this compound as a privileged scaffold stems from several key features:

-

Multiple Functional Groups: The presence of hydroxyl, methyl, and ethyl carboxylate groups provides multiple reactive sites for chemical modification and diversification. This allows for the generation of large compound libraries for high-throughput screening.[1]

-

Hydrogen Bonding Capabilities: The hydroxyl groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes and receptors.

-

Bioisosteric Potential: The pyridine core can act as a bioisostere for other aromatic systems, such as a benzene ring, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

This compound has been specifically utilized as a starting material for the synthesis of analogs of Lucanthone, which are being investigated for their potential antitumor and bactericidal properties.[1]

Synthesis of this compound

There are two primary, well-documented methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol 1: From Ethyl 3-aminocrotonate

This method involves the condensation of ethyl 3-aminocrotonate with a malonic acid derivative equivalent in the presence of a strong base.

Materials:

-

Ethyl 3-aminocrotonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Water

-

Basic activated carbon

-

Ammonium chloride

Procedure:

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[1]

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1]

-

After the reaction is complete, cool the mixture to 50-60 °C.

-

Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[1]

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[1]

-

Cool the filtrate to below 0 °C.

-

Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[1]

-

Collect the solid by filtration.

-

Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[1]

Experimental Protocol 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid

This method involves the direct esterification of the corresponding carboxylic acid.

Materials:

-

2,4-dihydroxy-6-methylnicotinic acid

-

Ethanol

-

Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.

-

Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid).[1]

-

Heat the reaction mixture to reflux to drive the esterification reaction towards completion.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).[1]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflows for this compound.

Spectroscopic Characterization

Note: Experimentally derived and published spectroscopic data for this compound were not available in the searched resources. The following information is based on general principles of spectroscopic analysis for this type of molecule and data for analogous compounds. For definitive characterization, it is imperative to acquire experimental data on a synthesized and purified sample.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), the aromatic proton on the pyridine ring (a singlet), and the exchangeable protons of the hydroxyl and amine groups (broad singlets).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring (including those bearing the hydroxyl groups), the methyl carbon, and the carbons of the ethyl group.

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:

-

Broad O-H stretching vibrations for the hydroxyl groups.

-

N-H stretching for the amine in the tautomeric form.

-

C=O stretching for the ester and the pyridone carbonyl.

-

C-O stretching for the ester.

-

Aromatic C=C and C=N stretching vibrations.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 197.19. Fragmentation patterns can provide further structural information.

Tautomerism

It is important to recognize that this compound can exist in different tautomeric forms. The dihydroxy form is in equilibrium with the keto-enol forms, with the 4-hydroxy-2-oxo tautomer, as reflected in the IUPAC name, being a significant contributor. The exact tautomeric equilibrium can be influenced by the solvent and the physical state (solid or solution).

Safety Information

As an organic compound, this compound may have irritating effects on the skin, eyes, and respiratory system.[4] It is advisable to wear appropriate personal protective equipment when handling this compound and to work in a well-ventilated area.[4] In case of accidental contact, immediate washing or medical attention is recommended.[4]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its role as a privileged scaffold, combined with its accessibility through straightforward synthetic routes, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties and synthesis, offering a solid foundation for researchers and scientists working in drug discovery and development.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link]

Sources

Spectroscopic Characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring hydroxyl, methyl, and an ethyl carboxylate group on a pyridine core, presents multiple reactive sites for developing novel compounds.[1] This strategic arrangement of functional groups makes it a valuable scaffold, particularly in the synthesis of analogs of therapeutic agents like Lucanthone, which have been explored for their potential antitumor and bactericidal properties.[2]

A definitive confirmation of the molecular structure is paramount for any downstream application, from fundamental reactivity studies to drug development. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this compound (CAS: 70254-52-3, Molecular Formula: C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][4] The protocols and interpretations detailed herein are designed to provide researchers and drug development professionals with a self-validating system for structural elucidation and purity assessment.

A key consideration in the analysis of this molecule is its potential for tautomerism. The "2,4-dihydroxy" nicotinic acid ester form can exist in equilibrium with several pyridone tautomers. The most significant of these, based on stability and naming conventions like "Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate," is the 2-pyridone form.[5] The spectroscopic data will reflect the dominant tautomer in a given solvent and state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standard procedure for preparing a sample and acquiring ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often suitable for this class of compounds due to its ability to dissolve polar molecules and exchange with labile protons (OH, NH), which can help in their identification.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Collect a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm) and the ¹³C spectrum accordingly (DMSO-d₆: δ = 39.52 ppm).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Visualization: NMR Analysis Workflow

Caption: Logical workflow for NMR spectroscopic analysis.

Expected Spectroscopic Data (NMR)

The following tables summarize the expected chemical shifts for this compound, based on its structure and typical values for analogous functional groups. These values are predictive and serve as a guide for interpretation.

Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 12.0 - 11.0 | Broad Singlet | 1H | OH / NH | Labile proton, likely exchangeable with D₂O. Position is concentration and temperature dependent. Corresponds to the pyridone N-H or enolic O-H. |

| ~ 10.5 - 9.5 | Broad Singlet | 1H | OH | Phenolic-like hydroxyl proton. Broad due to hydrogen bonding and potential exchange. |

| ~ 5.9 | Singlet | 1H | H-5 | Aromatic proton on the pyridine ring, appearing as a singlet due to lack of adjacent protons. |

| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| ~ 2.2 | Singlet | 3H | C₆-CH₃ | Methyl protons attached to the pyridine ring, appearing as a sharp singlet. |

| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ | Terminal methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O (Ester) | Carbonyl carbon of the ethyl ester group. |

| ~ 165 | C-4 (C-OH) | Pyridine ring carbon bearing a hydroxyl group, significantly deshielded. |

| ~ 162 | C-2 (C=O) | Carbonyl carbon of the 2-pyridone tautomer, highly deshielded. |

| ~ 158 | C-6 (C-CH₃) | Pyridine ring carbon attached to the methyl group. |

| ~ 105 | C-3 | Pyridine ring carbon attached to the ester group. |

| ~ 98 | C-5 | Pyridine ring carbon bearing the single proton. |

| ~ 61 | -C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~ 18 | C₆-C H₃ | Methyl carbon attached to the pyridine ring. |

| ~ 14 | -CH₂-C H₃ | Terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the Fourier-Transform Infrared (FTIR) spectrometer is clean.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate sample spectrum.

-

Sample Application: Place a small amount of the solid, crystalline this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition:

-

Scan the sample over a typical spectral range of 4000–400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform a baseline correction if necessary and label the major absorption peaks.

Visualization: IR Analysis Workflow

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Expected Spectroscopic Data (IR)

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups within the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3400 - 3100 (Broad) | O-H / N-H Stretch | Hydroxyl & Amide N-H | A very broad and strong band is expected due to extensive intermolecular hydrogen bonding involving the OH and NH groups. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Characteristic stretching vibrations for the methyl and ethyl groups. |

| ~ 1710 | C=O Stretch | Ester Carbonyl | Strong absorption from the ester C=O bond. |

| ~ 1650 | C=O Stretch | Amide Carbonyl | Strong absorption from the pyridone C=O bond, typically at a lower frequency than the ester due to resonance. |

| 1620 - 1550 | C=C / C=N Stretch | Pyridine Ring | Aromatic and heteroaromatic ring stretching vibrations. |

| ~ 1250 | C-O Stretch | Ester C-O | Asymmetric C-O-C stretching of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically keeps the molecule intact.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: Use a mass spectrometer (e.g., quadrupole or time-of-flight) equipped with an ESI source.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate in both positive and negative ion modes to determine the best ionization.

-

Typical positive mode settings: Capillary voltage of 3-4 kV, drying gas temperature of 200-300 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak. In positive mode, this will be the protonated molecule [M+H]⁺. In negative mode, it will be the deprotonated molecule [M-H]⁻.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Expected Spectroscopic Data (MS)

The primary goal is to confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

| Ion Mode | Expected m/z | Ion Formula | Rationale |

| Positive | 198.07 | [C₉H₁₁NO₄ + H]⁺ | The protonated molecular ion peak, [M+H]⁺, is expected. The exact mass should be confirmed with a high-resolution instrument. |

| Negative | 196.06 | [C₉H₁₁NO₄ - H]⁻ | The deprotonated molecular ion peak, [M-H]⁻, is also possible due to the acidic hydroxyl groups. |

Fragmentation Analysis: Further structural confirmation can be obtained by inducing fragmentation (MS/MS). Expected fragmentation would include the loss of the ethoxy group (-45 Da) from the ester or the loss of an ethyl group (-29 Da) followed by CO₂ (-44 Da).

Conclusion

The integrated application of NMR, IR, and MS provides a robust and definitive method for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups (hydroxyls, carbonyls), and mass spectrometry verifies the molecular weight and formula. By following the detailed protocols and using the expected spectral data as a guide, researchers can confidently validate the structure of this versatile chemical building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Pharmaffiliates. CAS No : 70254-52-3 | Product Name : this compound. [Link]

-

AcrosPharmatech. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate. [Link]

-

ChemBK. ETHYL ESTER 2,4-DIHYDROXY-6-METHYL-3-PYRIDINE CARBOXYLIC ACID. [Link]

Sources

Physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate

An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount. This compound, a multi-substituted pyridine derivative, has emerged as a cornerstone building block for the synthesis of novel bioactive compounds.[1] Its unique structural arrangement, featuring hydroxyl, methyl, and ethyl carboxylate functionalities, presents a versatile platform for chemical exploration. This guide offers a comprehensive technical overview of this compound, intended to empower researchers and drug development professionals with the foundational knowledge to leverage its full potential.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS RN: 70254-52-3) is a white to off-white crystalline powder.[1][2] This compound's utility in organic synthesis is underpinned by its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₄ | [2][3][4][5] |

| Molecular Weight | 197.19 g/mol | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 205 - 213 °C | [2][3][6] |

| Boiling Point (Predicted) | 363.155 - 446.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.312 - 1.555 g/cm³ | [2][3] |

| Solubility | Soluble in some polar solvents (e.g., methanol); Insoluble in water and nonpolar solvents (e.g., benzene, ether) | [1][2][3] |

| Flash Point (Predicted) | 173.43°C | [2][3] |

| Refractive Index (Predicted) | 1.619 | [2][3] |

The presence of two hydroxyl groups imparts some polarity to the molecule, however, its larger hydrocarbon structure results in insolubility in water.[2] It is soluble in certain polar organic solvents, which is a key consideration for reaction condition design.[1][2]

Chemical Reactivity and Stability

This compound is stable under normal laboratory conditions.[2][6] However, it is incompatible with strong oxidizing agents and bases, which can induce reactions.[6][7] The molecule's reactivity is centered around its key functional groups:

-

Hydroxyl Groups: These groups can undergo esterification and substitution reactions, providing avenues for molecular diversification.[2]

-

Ethyl Ester Group: This group is susceptible to hydrolysis.[2]

These reactive sites make the compound a valuable intermediate for the synthesis of more complex heterocyclic structures.[1][2]

Synthesis Protocols

The synthesis of this compound can be approached through several routes. Two common laboratory-scale methods are detailed below. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: From Ethyl 3-aminocrotonate and Diethyl Malonate

This synthetic route involves the condensation of ethyl 3-aminocrotonate with diethyl malonate in the presence of a strong base.[8]

Experimental Protocol:

-

To a suitable reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.[8]

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[8]

-

After the reaction is complete, cool the mixture to 50-60 °C.[8]

-

Concentrate the solution under reduced pressure to remove a portion of the ethanol.[8]

-

Slowly pour the concentrated solution into water.[8]

-

Add basic activated carbon, stir for 1 hour, and then filter the mixture.[8]

-

Cool the filtrate to below 0 °C.[8]

-

Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[8]

-

Collect the solid by filtration.[8]

-

Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of this compound.[8]

Caption: Synthesis workflow from ethyl 3-aminocrotonate.

Method 2: Esterification of 2,4-Dihydroxy-6-methylnicotinic Acid

This method involves the direct esterification of the corresponding carboxylic acid.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.[1]

-

Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid).[1]

-

Heat the reaction mixture to reflux to drive the esterification.[1]

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).[1]

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.[1]

-

Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).[1]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

Caption: Esterification of the corresponding carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules.[2][3] Its structural framework is a privileged scaffold in medicinal chemistry.[1]

A significant application is in the synthesis of analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[1][8] The reactive functional groups on the pyridine ring allow for the construction of diverse chemical libraries for screening against various biological targets.[2] Beyond pharmaceuticals, it can also be used as a raw material in the broader field of organic synthesis to construct complex molecular frameworks and as an intermediate for dyes.[2][3][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6][10]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]

-

If swallowed: Call a poison center or doctor if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6]

Conclusion

This compound is a versatile and valuable chemical intermediate for drug discovery and organic synthesis. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and powerful tool for the modern chemist. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Baishixing Co.,Ltd. (n.d.). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). TCI America™-Ethyl 2,4-Dihydroxy-6-methylnicotinate 98.0+%. Retrieved from [Link]

- Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis.

-

ChemBK. (n.d.). Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

Sources

- 1. This compound|70254-52-3 [benchchem.com]

- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Hantzsch Dihydropyridine Synthesis: A Centennial Pillar of Heterocyclic and Medicinal Chemistry

An In-depth Technical Guide on its Discovery, Mechanism, and Enduring Legacy

Abstract

First reported in 1881 by Arthur Hantzsch, the synthesis of 1,4-dihydropyridines (1,4-DHPs) stands as a monumental achievement in organic chemistry.[1] This multi-component reaction, elegant in its simplicity, combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to construct a highly functionalized heterocyclic scaffold.[2] Initially a reaction of academic interest, the Hantzsch synthesis was catapulted into pharmacological stardom with the discovery of the potent calcium channel blocking activity of its products in the 1970s, leading to blockbuster drugs such as Nifedipine and Amlodipine.[3][4][5] The 1,4-DHP core is now recognized as a "privileged scaffold," a molecular framework capable of interacting with numerous biological targets, fueling research into anticancer, neuroprotective, and antimicrobial agents.[4][6] This guide provides a comprehensive exploration of the Hantzsch synthesis, from its historical origins and mechanistic intricacies to its modern, environmentally benign adaptations and profound impact on drug development.

The Genesis: Arthur Hantzsch and the Dawn of a Name Reaction

The late 19th century was a fertile ground for synthetic organic chemistry. It was in this era that German chemist Arthur Rudolf Hantzsch (1857-1935), a student of the renowned Johannes Wislicenus, made a discovery that would immortalize his name.[7][8] In 1881, Hantzsch reported a novel multi-component reaction for the synthesis of dihydropyridine derivatives.[1][8] Published in Chemische Berichte, his work described the one-pot condensation of an aldehyde, ethyl acetoacetate, and ammonia to yield what is now known as a Hantzsch ester.[8][9]

Hantzsch was a prolific and visionary chemist, contributing significantly to the understanding of heterocyclic nitrogen compounds, stereochemistry, and the theory of acids.[7][10] While he also developed eponymous syntheses for pyrroles and thiazoles, it is the dihydropyridine synthesis that has had the most profound and lasting impact, particularly in the realm of medicinal chemistry.[8][11]

Deconstructing the Reaction: Mechanism and Rationale

The enduring appeal of the Hantzsch synthesis lies in its efficiency and convergence, assembling a complex heterocycle from three simple, readily available components. While several pathways have been proposed, extensive mechanistic studies, including NMR and mass spectrometry analyses, have illuminated a generally accepted route.[1][3] The reaction elegantly orchestrates two well-established transformations—the Knoevenagel condensation and the Michael addition—within a single pot.[2][12]

The core mechanism proceeds through the formation of two key intermediates:

-

α,β-Unsaturated Carbonyl (Knoevenagel Intermediate): One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an electron-deficient alkene.[2][13] The β-ketoester is an ideal substrate due to the acidity of the α-protons, which are positioned between two electron-withdrawing carbonyl groups, facilitating enolate formation.

-

β-Enamino Ester (Enamine Intermediate): The second equivalent of the β-ketoester condenses with ammonia (or an ammonium salt like ammonium acetate) to form an electron-rich enamine.[2][13]

These two intermediates then combine in a conjugate fashion. The nucleophilic enamine attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound in a Michael addition.[2] The resulting intermediate undergoes a final intramolecular cyclization and dehydration to yield the stable 1,4-dihydropyridine ring system.[12] A subsequent oxidation step, driven by the thermodynamic stability of the aromatic system, can convert the dihydropyridine into the corresponding pyridine.[1]

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 7. Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine | Britannica [britannica.com]

- 8. Arthur Rudolf Hantzsch - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arthur Hantzsch - University Archives [uni-wuerzburg.de]

- 11. Controversial Arthur Rudolf Hantzsch and his polemics - American Chemical Society [acs.digitellinc.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Ethyl 2,4-dihydroxy-6-methylnicotinate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2,4-dihydroxy-6-methylnicotinate in Organic Solvents

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility in drug discovery and as a building block for more complex molecules is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. The document moves beyond a simple tabulation of data to offer a deep dive into the molecular-level interactions that govern its solubility, grounded in the principles of physical organic chemistry. We present a theoretical framework for predicting solubility based on the compound's structure, complemented by a detailed, field-tested experimental protocol for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical tools necessary to effectively work with this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and inherent physicochemical properties. This compound possesses a unique combination of functional groups that dictate its behavior in various solvent systems.

-

Molecular Structure: The molecule consists of a pyridine ring, which is aromatic and contains a nitrogen atom, substituted with two hydroxyl (-OH) groups, a methyl (-CH₃) group, and an ethyl ester (-COOCH₂CH₃) group.

-

Functional Group Analysis:

-

Hydroxyl Groups (-OH): These groups are polar and capable of acting as both hydrogen bond donors and acceptors. Their presence significantly increases the potential for interaction with polar solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The ring itself contributes to the molecule's overall size and potential for van der Waals interactions.

-

Ethyl Ester Group (-COOCH₂CH₃): This group has a polar carbonyl (C=O) component and a nonpolar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the hydrophobic character of the molecule.

-

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a nuanced solubility profile across a range of solvents.

Caption: Molecular structure and key functional groups of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can apply this to predict the solubility of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the two hydroxyl groups on the solute, strong hydrogen bonding interactions are expected with these solvents. Therefore, high solubility is predicted in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The hydroxyl groups of the solute can donate hydrogen bonds to the solvent molecules (e.g., the oxygen in DMSO's S=O bond). Good solubility is expected, particularly in strong hydrogen bond acceptors like DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar functional groups of this compound make it difficult for the molecule to be solvated by nonpolar solvents, as this would require breaking the strong solute-solute hydrogen bonds without forming comparably strong solute-solvent interactions. Consequently, low solubility is predicted in nonpolar solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative solubility data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker. Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles. Immediately dilute the sample with a known volume of the solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard calibration curve).

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Recording and Interpretation

Systematic recording of experimental data is crucial. The following table provides a template for organizing solubility data for this compound across a spectrum of organic solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Polar Aprotic | Acetone | 25 | ||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Nonpolar | Toluene | 25 | ||

| Hexane | 25 |

When interpreting the results, it is important to correlate the quantitative data with the theoretical predictions. For instance, higher solubility values are expected in solvents like methanol and DMSO compared to hexane. Any significant deviations from the expected trend may indicate specific solute-solvent interactions or other phenomena that warrant further investigation.

Conclusion

The solubility of this compound is a critical parameter that influences its handling, formulation, and application in research and development. This guide has provided a dual-pronged approach to understanding this property: a theoretical prediction based on molecular structure and a rigorous experimental protocol for its empirical determination. By leveraging the principles of intermolecular forces and employing standardized methodologies like the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this compound. This foundational knowledge is indispensable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems in the field of drug development.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. Absorption and Drug Development: Solubility, Permeability, and Charge State, 79-138. URL: [Link]

Navigating the Synthesis Frontier: A Health and Safety Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative, stands as a pivotal starting material in the landscape of medicinal chemistry and drug discovery. Its unique structural scaffold is instrumental in the synthesis of novel bioactive molecules, including analogs of compounds with potential therapeutic applications.[1][2][3] This guide provides an in-depth examination of the health and safety considerations paramount for the responsible handling and utilization of this compound in a laboratory setting. Adherence to these protocols is not merely a matter of compliance but a foundational pillar of scientific integrity and personal safety.

Section 1: Compound Identification and Hazard Classification

Synonyms: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester[4][5][6] CAS Number: 70254-52-3[7] Molecular Formula: C₉H₁₁NO₄[6] Molecular Weight: 197.19 g/mol [7]

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary hazards associated with this compound are summarized in the table below.

| Hazard Classification | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[4] |

The Globally Harmonized System (GHS) signal word for this compound is Warning .[4]

Section 2: Toxicological Profile and Exposure Routes

Inhalation: Inhalation of dust may lead to respiratory tract irritation.[4] Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[4] Eye Contact: The compound is a serious eye irritant, and contact can result in significant irritation and potential damage.[4] Ingestion: Ingestion is harmful and may lead to adverse health effects.[4]

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate engineering controls and personal protective equipment is critical when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.[4]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[4]

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[4] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation.[3] |

| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation from inhaled dust.[4] |

Section 4: Safe Handling, Storage, and Disposal

Handling

-

Avoid breathing dust.[4]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage

-

Keep the container tightly closed.[4]

-

Store in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Section 5: Emergency Procedures

A clear and practiced emergency response plan is essential for mitigating the consequences of accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

-

Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Section 6: Experimental Workflow and Safety Integration

The role of this compound as a precursor in organic synthesis necessitates a workflow that embeds safety at every step.[2]

Risk Assessment Workflow

Caption: A systematic risk assessment workflow for handling this compound.

Hypothetical Synthesis Safety Protocol: Esterification

This protocol outlines the safety considerations for a common reaction type involving this compound.

Objective: To safely perform an esterification reaction using this compound as a starting material.

Materials:

-

This compound

-

Anhydrous alcohol

-

Acid catalyst (e.g., sulfuric acid)

-

Organic solvent for workup

-

Basic solution for neutralization (e.g., sodium bicarbonate)

Procedure:

-

Preparation (in fume hood):

-

Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).

-

Ensure the eyewash station and safety shower are unobstructed.

-

Set up the reaction apparatus in a chemical fume hood.

-

-

Reagent Handling:

-

Carefully weigh the solid this compound, avoiding dust generation.

-

Slowly add the alcohol and the acid catalyst to the reaction vessel.

-

-

Reaction:

-

Heat the reaction mixture using a controlled heating mantle.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

-

Workup and Purification:

-

Allow the reaction to cool to room temperature.

-

Quench the reaction by carefully adding a neutralizing agent.

-

Perform extraction with an organic solvent.

-

Dispose of aqueous and organic waste in appropriately labeled containers.

-

-

Decontamination:

-

Clean all glassware and the work area thoroughly.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly with soap and water.

-

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists. However, its utility is intrinsically linked to its safe and responsible handling. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and securely explore the synthetic possibilities offered by this important chemical intermediate.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

Sources

- 1. This compound|70254-52-3 [benchchem.com]

- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 70254-52-3 | TCI AMERICA [tcichemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Ethyl 2,4-dihydroxy-6-methylnicotinate for Drug Development

For researchers and professionals in the dynamic field of drug discovery, the quality and reliable supply of key chemical building blocks are paramount. Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3), a versatile pyridine derivative, serves as a crucial starting material in the synthesis of novel bioactive molecules.[1][2] Its structural features, including multiple reactive sites, make it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and analogs of compounds with potential antitumor and bactericidal properties like Lucanthone.[1][2][3]

This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality evaluation protocols, and key chemical insights for this compound, designed to empower researchers to make informed sourcing decisions and ensure the integrity of their scientific endeavors.

The Strategic Importance of Supplier Selection

The selection of a commercial supplier for a critical reagent like this compound extends beyond a simple price comparison. The purity, consistency, and documentation provided by a supplier directly impact the reproducibility of experimental results, the timeline of a research project, and the overall success of a drug development program. A thorough evaluation of potential suppliers is a critical first step in mitigating risks and ensuring a stable supply of high-quality material.

Below is a comparative analysis of several commercial suppliers of this compound, compiled from publicly available data. It is important to note that pricing and availability are subject to change and direct inquiry with the suppliers is always recommended.

| Supplier | Stated Purity | Available Quantities | Price Range (USD) | Documentation |

| TCI Chemicals | >98.0% (GC, Titration)[4] | 1g, 5g, Bulk inquiry[4][5] | ~ | SDS, Specifications, C of A[4] |

| Fisher Scientific | 98.0+% | Varies (e.g., 5g) | Inquiry required | SDS[7][8] |

| GNEE | 99% min[9] | Custom/Bulk (e.g., 25kg)[9] | Inquiry required | COA, MSDS[9] |

| Pharmaffiliates | High Purity[1] | Inquiry required | Inquiry required | Sample COA, MSDS[1] |

| Benchchem | High Purity[2] | Inquiry required | Inquiry required | Inquiry required |

| CymitQuimica | >98.0% (GC)[6] | 1g, 5g[6] | ~ | Inquiry required |

| ChemBK | Varies by supplier | Varies by supplier | Inquiry required | Varies by supplier |

| Biosynth | Information not specified | Inquiry required | Inquiry required | MSDS, Analytical NMR Data (on request)[10] |

| Synblock | NLT 98%[11] | Inquiry required | Inquiry required | MSDS, NMR, HPLC data available[11] |

A Practical Workflow for Supplier Qualification

A systematic approach to qualifying a new supplier is essential. The following workflow, presented as a DOT graph, outlines the key steps from initial identification to final approval for use in research and development.

Caption: A stepwise workflow for the qualification of a new chemical supplier.

Core Scientific and Technical Considerations

Chemical Properties and Structure

This compound is a white to off-white crystalline powder with a melting point in the range of 210-213°C.[2][12] Its molecular formula is C₉H₁₁NO₄, and its structure features a pyridine ring with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position.[2] This arrangement of functional groups provides multiple avenues for chemical modification.

Caption: A simplified representation of a common synthesis pathway.

Understanding the synthesis route is crucial for anticipating potential impurities. These may include:

-

Unreacted starting materials (ethyl 3-aminocrotonate, diethyl malonate).

-

The corresponding carboxylic acid (2,4-dihydroxy-6-methylnicotinic acid) if esterification is incomplete or if hydrolysis occurs.

-

By-products from incomplete cyclization or other side reactions.

Experimental Protocols for Quality Control

Independent verification of the supplier's Certificate of Analysis is a cornerstone of good scientific practice. The following are suggested protocols for the quality control of incoming batches of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes. [13][14]* Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm. [13]* Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The retention time should be consistent between batches.

2. Gas Chromatography (GC) for Purity and Residual Solvents

GC can also be used for purity assessment and is particularly useful for detecting volatile impurities and residual solvents.

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., Stabilwax-DB or TG-waxms). [15][16]* Carrier Gas: Helium or Nitrogen. [16]* Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID).

-

Oven Program: A temperature gradient from 100°C to 250°C at 10°C/min.

-

Sample Preparation: Dissolve the sample in a high-purity solvent like methanol.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying any structural impurities. While a fully assigned spectrum is not provided here, based on the structure, one would expect characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and aromatic protons. The presence of hydroxyl groups may result in broad signals. TCI America suggests that their product conforms to the expected NMR structure. 4. Titration for Assay

As indicated by TCI Chemicals' specifications, a neutralization titration can be used to determine the assay of the compound, likely by titrating the acidic hydroxyl groups. [4]

Conclusion

The successful integration of this compound into a drug development pipeline hinges on a strategic and scientifically rigorous approach to sourcing and quality control. By carefully evaluating suppliers, implementing a robust qualification workflow, and performing independent analytical verification, researchers can ensure the quality and consistency of this critical building block. This diligence not only safeguards the integrity of the research but also accelerates the path toward novel therapeutic discoveries.

References

-

Pharmaffiliates. This compound. [Link]

-

Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

-

GNEE. High Purity 99% this compound CAS 70254-52-3. [Link]

-

SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

-

SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column. [Link]

-

CP Lab Safety. This compound, 5g, Each. [Link]

-

성호씨그마. [TCI]this compound, 70254-52-3, C9H11NO4=197.19, >98.0%(GC)(T). [Link]

-

Baishixing Co.,Ltd. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3. [Link]

-

OSHA. Pyridine. [Link]

-

PubMed. Aza analogues of lucanthone: synthesis and antitumor and bactericidal properties. [Link]

-

PubMed. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A specific, sensitive and rapid LC-MS/MS method for the quantification of varenicline in human plasma and its application to a pharmacokinetic study. [Link]

-

Lund University Publications. Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. [Link]

-

Pharmaffiliates. Pharmaffiliates | Impurity standard manufacturer | CRDMO in India | USFDA Approved. [Link]

-

ChemBK. This compound. [Link]

- Google Patents. Detection and analysis method for residual solvent pyridine in solid salt.

-

The Administration and Technique of Environmental Monitoring. Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]

-

ResearchGate. (PDF) Title: Synthesis and evaluation of geometric analogs of 1 ,25-dihydroxyvitamin D 2 as potential therapeutics. [Link]

-

Semantic Scholar. Synthesis of 25-Hydroxy-provitamin D3 by Direct Hydroxylation of Protected 7-Dehydrocholesterol.. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound|70254-52-3 [benchchem.com]

- 3. Aza analogues of lucanthone: synthesis and antitumor and bactericidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 70254-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. gneebio.com [gneebio.com]

- 10. This compound | 10350-10-4 | KAA35010 [biosynth.com]

- 11. CAS 70254-52-3 | this compound - Synblock [synblock.com]

- 12. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]

- 13. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. osha.gov [osha.gov]

- 16. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Detailed Protocol and Application Guide

Introduction: The Significance of a Versatile Pyridine Scaffold

Ethyl 2,4-dihydroxy-6-methylnicotinate is a highly functionalized pyridine derivative that serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and drug discovery.[1] Its pyridine core, adorned with hydroxyl, methyl, and ethyl carboxylate groups, presents multiple reactive sites for chemical elaboration, making it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds. Notably, this nicotinate ester has been employed as a key precursor in the development of lucanthone analogs, which have been investigated for their potential antitumor and bactericidal activities.[2] The inherent biological relevance of the nicotinate framework, coupled with the synthetic accessibility of this multi-substituted derivative, underscores its importance for researchers and scientists in the field of drug development.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound via a modified Hantzsch pyridine synthesis. It delves into the mechanistic underpinnings of the reaction, offering insights into the causality behind the experimental choices, and equips the researcher with the necessary knowledge for a safe and successful synthesis.

Reaction Scheme and Mechanism: A Modified Hantzsch Approach

The synthesis of this compound is achieved through a variation of the classic Hantzsch pyridine synthesis. The traditional Hantzsch reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3][4][5]

In this modified approach, a pre-formed enamine, ethyl 3-aminocrotonate, reacts with diethyl malonate in the presence of a strong base, sodium ethoxide. This pathway offers excellent control over the substitution pattern of the resulting pyridine ring.

The reaction proceeds through a series of well-understood steps:

-

Deprotonation: Sodium ethoxide, a strong base, deprotonates the acidic α-carbon of diethyl malonate, generating a reactive enolate.

-

Michael-type Addition: The enolate of diethyl malonate then acts as a nucleophile, attacking the electrophilic β-carbon of ethyl 3-aminocrotonate in a Michael-type addition.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via a nucleophilic attack of the nitrogen atom onto one of the ester carbonyl groups of the malonate moiety.

-

Elimination and Tautomerization: Subsequent elimination of an ethoxide group and tautomerization lead to the formation of the stable aromatic 2,4-dihydroxypyridine ring system.

Caption: Modified Hantzsch Synthesis Mechanism

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 3-aminocrotonate | 626-34-6 | 129.16 | 100 g | 0.7752 |

| Diethyl malonate | 105-53-3 | 160.17 | Stoichiometric excess is often used in practice, but the protocol specifies a 1:1 reaction with the enamine. | |

| Sodium ethoxide | 141-52-6 | 68.05 | 65 g | 0.9559 |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 240 g | |

| Deionized Water | 7732-18-5 | 18.02 | ~1000 mL | |

| Ammonium Chloride | 12125-02-9 | 53.49 | As needed for pH adjustment | |

| Basic Activated Carbon | 7440-44-0 | 12.01 | 10 g |

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe.

-

Heating mantle.

-

Rotary evaporator.

-

Büchner funnel and filter flask.

-

Standard laboratory glassware.

-

pH meter or pH paper.

Procedure

-

Reaction Setup: In a suitable reactor or a three-neck round-bottom flask, charge ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[1][2] The use of anhydrous ethanol is crucial as sodium ethoxide is highly reactive with water.

-

Reaction Execution: With continuous stirring, slowly heat the reaction mixture to a gentle reflux, maintaining a temperature of 80-90 °C.[1] Allow the reaction to proceed at this temperature for 24 hours. The extended reaction time ensures the completion of the cyclization and subsequent aromatization steps.

-

Solvent Removal: After 24 hours, cool the reaction mixture to 50-60 °C.[1][2] Concentrate the solution under reduced pressure using a rotary evaporator to remove approximately 100 g of ethanol.[1] This step begins to precipitate the sodium salt of the product.

-

Work-up and Decolorization: Slowly pour the concentrated reaction mixture into 1000 ml of deionized water with stirring. To the resulting aqueous solution, add 10 g of basic activated carbon and stir for 1 hour to decolorize the solution.[1][2]

-

Filtration and Precipitation: Filter the mixture through a Büchner funnel to remove the activated carbon. Cool the filtrate to below 0 °C in an ice bath.[1][2]

-

Product Isolation: Slowly add a saturated aqueous solution of ammonium chloride to the cold filtrate with stirring to adjust the pH to 2-3.[1][2] This will cause the product to precipitate out of the solution as a white solid.

-

Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Dry the resulting solid in a vacuum oven at 50-60 °C to obtain the final product, this compound, as white, needle-like crystals.[1][2]

Expected Yield and Purity

Following this protocol, a yield of approximately 125 g (81.85%) with an HPLC purity of around 99.5% can be expected.[2]

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Ethoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[6][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and kept away from moisture and sources of ignition. In case of skin contact, immediately flush with copious amounts of water.

-

Ethyl 3-aminocrotonate: This compound is corrosive and can cause severe skin burns and eye damage.[8][9] It is also a lachrymator. Handle with care and avoid inhalation of its vapors.

-

Diethyl Malonate: This substance can cause serious eye irritation.[3][4] Avoid contact with eyes and skin.

-

Ethanol: Ethanol is a flammable liquid.[10][11] Keep it away from open flames and other ignition sources.

-

Ammonium Chloride: Harmful if swallowed and causes serious eye irritation.[12][13] Avoid creating dust when handling the solid.

Purification and Characterization

The described precipitation method generally yields a product of high purity. However, for applications requiring exceptionally pure material, further purification can be achieved through recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water.

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: The reported melting point is 210 °C.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

HPLC: To assess the purity of the final product.

Workflow Diagram

Caption: Synthesis Workflow

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying mechanistic principles and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently produce this important pyridine derivative for their drug discovery and development endeavors.

References

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]